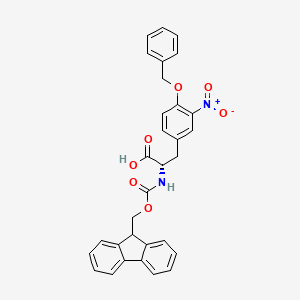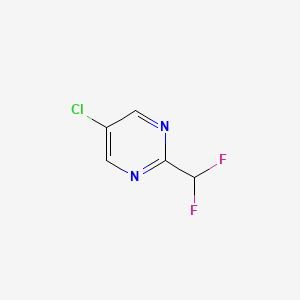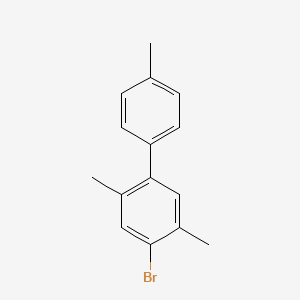
Fmoc-Tyr(Bzl,3-NO2)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Tyr(Bzl,3-NO2)-OH: is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, a benzyl (Bzl) group at the hydroxyl group, and a nitro group at the 3-position of the aromatic ring. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(Bzl,3-NO2)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by benzylation. This can be done by reacting the Fmoc-protected tyrosine with benzyl bromide in the presence of a base.
Nitration: The aromatic ring of the benzylated Fmoc-tyrosine is nitrated using a nitrating agent like nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, essential for research and industrial applications.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The Fmoc group can be removed using a base like piperidine.
Substitution: The benzyl group can be removed via hydrogenolysis.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Benzyl Removal: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Nitration: Nitric acid or nitrating mixtures.
Major Products Formed:
Fmoc Removal: Yields the free amino form of the compound.
Benzyl Removal: Yields the deprotected hydroxyl form of the compound.
Nitration: Yields the nitro-substituted aromatic ring.
科学的研究の応用
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative.
- Acts as a building block for the synthesis of complex peptides and proteins.
Biology:
- Used in the study of protein structure and function.
- Helps in the synthesis of peptide-based drugs and biomolecules.
Medicine:
- Utilized in the development of peptide therapeutics.
- Plays a role in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry:
- Employed in the production of peptide-based materials and coatings.
- Used in the synthesis of bioactive peptides for various applications.
作用機序
The mechanism of action of Fmoc-Tyr(Bzl,3-NO2)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The benzyl and nitro groups provide additional stability and functionality, allowing for selective reactions and modifications.
類似化合物との比較
Fmoc-Tyr(Bzl)-OH: Lacks the nitro group, making it less reactive in certain conditions.
Fmoc-Tyr(3-NO2)-OH: Lacks the benzyl group, affecting its stability and reactivity.
Fmoc-Tyr-OH: Lacks both benzyl and nitro groups, making it the simplest form of Fmoc-protected tyrosine.
Uniqueness:
- The presence of both benzyl and nitro groups in Fmoc-Tyr(Bzl,3-NO2)-OH provides unique reactivity and stability, making it suitable for specific synthetic applications.
- The combination of these groups allows for selective deprotection and modification, enhancing its utility in complex peptide synthesis.
特性
分子式 |
C31H26N2O7 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H26N2O7/c34-30(35)27(16-21-14-15-29(28(17-21)33(37)38)39-18-20-8-2-1-3-9-20)32-31(36)40-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-15,17,26-27H,16,18-19H2,(H,32,36)(H,34,35)/t27-/m0/s1 |
InChIキー |
RRVCKQIBDINWRU-MHZLTWQESA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)




![tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B14036884.png)
![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)


![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide](/img/structure/B14036898.png)
